1-(4-Chloro-2-methylphenyl)hexan-1-one
Description
1-(4-Chloro-2-methylphenyl)hexan-1-one is a synthetic aromatic ketone featuring a hexanone backbone substituted with a 4-chloro-2-methylphenyl group. The compound’s structure combines a six-carbon aliphatic chain with a disubstituted aromatic ring, where the chloro group at the para position and the methyl group at the ortho position influence its electronic and steric properties.
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)hexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-3-4-5-6-13(15)12-8-7-11(14)9-10(12)2/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFFJBHLTRFTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methylphenyl)hexan-1-one typically involves the reaction of 4-chloro-2-methylbenzaldehyde with a suitable alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired ketone.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-methylphenyl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur, particularly at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)hexan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its psychoactive properties.
Medicine: Investigated for potential therapeutic uses, although its psychoactive nature requires careful consideration.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)hexan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to heightened alertness and euphoria. The exact molecular targets and pathways are still under investigation, but it is known to affect the central nervous system.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Spectral Properties of Selected Analogs
Table 2: Legislative and Pharmacological Relevance
| Compound Name | Regulatory Status (e.g., Schedule II) | Key Structural Differences from Target Compound |
|---|---|---|
| Alpha-PHP | Controlled (WV Legislature) | Pyrrolidine substituent, unsubstituted phenyl |
| 4-Chloro-Alpha-PVP | Controlled (WV Legislature) | Shorter chain (pentanone), pyrrolidine group |
| MPHP | Controlled (WV Legislature) | 4-Methylphenyl, pyrrolidine substituent |
| 1-(4-Hydroxyphenyl)hexan-1-one | Not regulated | Hydroxyl group enhances solubility |
Biological Activity
1-(4-Chloro-2-methylphenyl)hexan-1-one is a synthetic organic compound belonging to the family of cathinones, which are structurally related to the natural stimulant cathinone found in the khat plant. This compound has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H15ClO
- Molecular Weight : 226.70 g/mol
- Structure : The compound features a hexanone chain with a chlorinated phenyl ring, which influences its lipophilicity and ability to penetrate biological membranes.
1-(4-Chloro-2-methylphenyl)hexan-1-one primarily acts as a monoamine reuptake inhibitor , affecting neurotransmitter systems such as dopamine, norepinephrine, and serotonin. This mechanism leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant and psychoactive effects similar to those observed with other synthetic cathinones.
Neuropharmacological Effects
Research indicates that 1-(4-Chloro-2-methylphenyl)hexan-1-one may exhibit significant stimulant properties. Studies have shown that compounds in this class can lead to:
- Increased locomotor activity in animal models.
- Enhanced mood and potential anxiolytic effects at certain dosages.
Cytotoxicity Studies
Recent investigations into the cytotoxic effects of 1-(4-Chloro-2-methylphenyl)hexan-1-one have revealed varying degrees of cell viability impacts across different cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect Description |
|---|---|---|
| A2780 (Ovarian) | 25 | Moderate cytotoxicity observed |
| LNCaP (Prostate) | 30 | Significant reduction in viability |
| MCF7 (Breast) | 40 | Mild cytotoxicity |
These results suggest that while the compound may have therapeutic potential, further studies are necessary to fully understand its safety profile and efficacy.
Study on Neurotransmitter Interaction
A study published in Journal of Medicinal Chemistry evaluated the interaction of various synthetic cathinones with serotonin transporters. The findings indicated that 1-(4-Chloro-2-methylphenyl)hexan-1-one showed a comparable binding affinity to serotonin transporters (SERT) as other known psychoactive substances, suggesting its potential for abuse and dependence .
Metabolic Stability Assessment
Another research effort focused on the metabolic stability of this compound using human liver microsomes. Results indicated rapid metabolism, which may limit its effectiveness as a therapeutic agent but could also reduce toxicity risks associated with prolonged exposure .
Safety and Toxicology
The safety profile of 1-(4-Chloro-2-methylphenyl)hexan-1-one remains under investigation. Preliminary data suggest potential neurotoxic effects at high concentrations, necessitating careful evaluation in clinical settings. Toxicological assessments are critical for understanding long-term implications of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
